Cas no 135312-22-0 ([1,1''-Binaphthalene]-3,3''-dicarboxylic acid, 2,2''-dimethoxy-, (1S)-)

(1S)-[1,1'-Binaphthalene]-3,3'-dicarboxylic acid, 2,2'-dimethoxy- is a chiral binaphthyl derivative characterized by its rigid axial chirality and functionalized carboxylic acid groups. The dimethoxy substituents at the 2,2'-positions enhance steric hindrance, promoting selectivity in asymmetric synthesis and coordination chemistry. Its (S)-configuration makes it valuable for constructing enantioselective catalysts or ligands, particularly in transition-metal-catalyzed reactions. The carboxyl groups provide sites for further derivatization, enabling tailored applications in molecular recognition or supramolecular chemistry. This compound's stability and well-defined stereochemistry make it suitable for high-precision applications in pharmaceuticals, materials science, and chiral separations. It is typically handled under inert conditions due to potential sensitivity to oxidation.
[1,1''-Binaphthalene]-3,3''-dicarboxylic acid, 2,2''-dimethoxy-, (1S)- structure
135312-22-0 structure
Product name:[1,1''-Binaphthalene]-3,3''-dicarboxylic acid, 2,2''-dimethoxy-, (1S)-
CAS No:135312-22-0
MF:C24H18O6
MW:402.396127223969
CID:6559692
PubChem ID:14365414

[1,1''-Binaphthalene]-3,3''-dicarboxylic acid, 2,2''-dimethoxy-, (1S)- Chemical and Physical Properties

Names and Identifiers

    • [1,1''-Binaphthalene]-3,3''-dicarboxylic acid, 2,2''-dimethoxy-, (1S)-
    • 2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-dicarboxylic acid
    • SCHEMBL10584881
    • 135312-22-0
    • 193478-42-1
    • DTXSID101179039
    • 35216-66-1
    • [1,1'-Binaphthalene]-3,3'-dicarboxylicacid,2,2'-dimethoxy-,(1S)-
    • (R)-[1,1'-BInaphthalene]-3,3'-dicarboxylicacid,2,2'-dimethoxy-
    • (1S)-2,2'-Dimethoxy[1,1'-binaphthalene]-3,3'-dicarboxylic acid
    • Inchi: 1S/C24H18O6/c1-29-21-17(23(25)26)11-13-7-3-5-9-15(13)19(21)20-16-10-6-4-8-14(16)12-18(24(27)28)22(20)30-2/h3-12H,1-2H3,(H,25,26)(H,27,28)
    • InChI Key: GZLIFMUGMGYEKV-UHFFFAOYSA-N
    • SMILES: O(C)C1C(C(=O)O)=CC2C=CC=CC=2C=1C1=C(C(C(=O)O)=CC2C=CC=CC1=2)OC

Computed Properties

  • Exact Mass: 402.11033829g/mol
  • Monoisotopic Mass: 402.11033829g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 5
  • Complexity: 581
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 93.1Ų

Experimental Properties

  • Density: 1.359±0.06 g/cm3(Predicted)
  • Boiling Point: 544.8±50.0 °C(Predicted)
  • pka: 3.51±0.30(Predicted)

[1,1''-Binaphthalene]-3,3''-dicarboxylic acid, 2,2''-dimethoxy-, (1S)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D557618-5g
[1,1'-Binaphthalene]-3,3'-dicarboxylic acid, 2,2'-dimethoxy-, (1S)-
135312-22-0 96%
5g
$870 2024-05-25
eNovation Chemicals LLC
D557618-25g
[1,1'-Binaphthalene]-3,3'-dicarboxylic acid, 2,2'-dimethoxy-, (1S)-
135312-22-0 96%
25g
$2215 2025-02-20
eNovation Chemicals LLC
D557618-10g
[1,1'-Binaphthalene]-3,3'-dicarboxylic acid, 2,2'-dimethoxy-, (1S)-
135312-22-0 96%
10g
$1430 2024-05-25
eNovation Chemicals LLC
D557618-25g
[1,1'-Binaphthalene]-3,3'-dicarboxylic acid, 2,2'-dimethoxy-, (1S)-
135312-22-0 96%
25g
$2215 2024-05-25
eNovation Chemicals LLC
D557618-1g
[1,1'-Binaphthalene]-3,3'-dicarboxylic acid, 2,2'-dimethoxy-, (1S)-
135312-22-0 96%
1g
$310 2025-02-20
eNovation Chemicals LLC
D557618-1g
[1,1'-Binaphthalene]-3,3'-dicarboxylic acid, 2,2'-dimethoxy-, (1S)-
135312-22-0 96%
1g
$310 2024-05-25
eNovation Chemicals LLC
D557618-5g
[1,1'-Binaphthalene]-3,3'-dicarboxylic acid, 2,2'-dimethoxy-, (1S)-
135312-22-0 96%
5g
$870 2025-02-20
eNovation Chemicals LLC
D557618-10g
[1,1'-Binaphthalene]-3,3'-dicarboxylic acid, 2,2'-dimethoxy-, (1S)-
135312-22-0 96%
10g
$1430 2025-02-20

Additional information on [1,1''-Binaphthalene]-3,3''-dicarboxylic acid, 2,2''-dimethoxy-, (1S)-

Exploring the Unique Properties and Applications of [1,1''-Binaphthalene]-3,3''-dicarboxylic acid, 2,2''-dimethoxy-, (1S)- (CAS No. 135312-22-0)

The compound [1,1''-Binaphthalene]-3,3''-dicarboxylic acid, 2,2''-dimethoxy-, (1S)-, with its CAS registry number 135312-22-0, represents a fascinating class of chiral binaphthyl derivatives. These molecules are renowned for their axial chirality and rigid backbone structure, making them invaluable in asymmetric synthesis, materials science, and pharmaceutical research. The dimethoxy and dicarboxylic acid functional groups further enhance its versatility, enabling applications ranging from molecular recognition to catalysis.

In recent years, researchers have focused on the sustainable synthesis of such chiral compounds, aligning with the global push toward green chemistry. The demand for enantiomerically pure compounds like [1,1''-Binaphthalene]-3,3''-dicarboxylic acid, 2,2''-dimethoxy-, (1S)- has surged, particularly in the development of chiral catalysts for drug manufacturing. This trend reflects broader industry questions, such as "How can chiral auxiliaries improve drug efficacy?" or "What are the latest advances in asymmetric synthesis?"—topics frequently searched in academic and industrial databases.

The binaphthyl core of this compound provides exceptional stereochemical stability, a feature critical for designing high-performance materials. For instance, its derivatives are explored in organic electronics, including OLEDs and photovoltaic cells, where chirality influences charge transport properties. This connection to renewable energy technologies resonates with current searches like "chiral materials for solar cells" or "binaphthyl-based polymers."

From a synthetic perspective, the CAS No. 135312-22-0 compound exemplifies the intersection of traditional organic chemistry and cutting-edge applications. Its dicarboxylic acid groups allow for facile derivatization, enabling covalent attachment to surfaces or other molecules—an area of interest for nanotechnology and biosensing. Such versatility addresses common queries like "How to functionalize binaphthyl scaffolds?" or "Role of chirality in sensor design."

In pharmaceutical contexts, the (1S)-configuration of this molecule highlights its potential as a chiral building block for active pharmaceutical ingredients (APIs). With growing emphasis on stereoselective drug design, researchers increasingly search for terms like "chiral resolution methods" or "binaphthyl derivatives in medicine," underscoring the relevance of this compound. Its methoxy groups also contribute to enhanced solubility, a key factor in formulation science.

Environmental considerations further elevate the importance of [1,1''-Binaphthalene]-3,3''-dicarboxylic acid, 2,2''-dimethoxy-, (1S)-. As industries seek biodegradable alternatives to conventional chemicals, this compound’s potential in eco-friendly catalysts or degradable polymers garners attention. Searches related to "green asymmetric catalysis" or "sustainable chiral materials" align perfectly with these developments.

In summary, CAS No. 135312-22-0 embodies a multifaceted tool for modern chemistry, bridging gaps between fundamental research and industrial innovation. Its structural uniqueness and functional adaptability continue to inspire solutions for challenges in drug development, advanced materials, and environmental sustainability—making it a compound of enduring scientific and commercial interest.

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